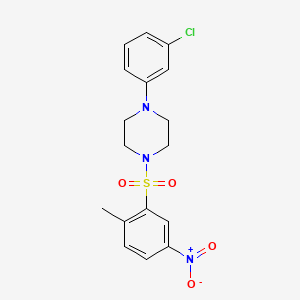

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Description

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-13-5-6-16(21(22)23)12-17(13)26(24,25)20-9-7-19(8-10-20)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQURXOOJQSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness,

Biological Activity

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorophenyl group and a nitrobenzenesulfonyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C14H15ClN2O4S

- Molecular Weight : 344.80 g/mol

Research indicates that compounds similar to 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine may exert their biological effects through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this class of compounds can inhibit the proliferation of cancer cells by disrupting critical signaling pathways involved in cell growth and survival. For instance, inhibition of histone deacetylases (HDACs) has been linked to antiproliferative effects in melanoma cells .

- Induction of Apoptosis : Some derivatives have been reported to trigger apoptotic pathways in tumor cells, leading to increased cell death. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The biological activity of 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has been assessed using various in vitro assays. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A2058 Melanoma | 0.58 | HDAC inhibition, apoptosis induction |

| Study B | HeLa Cells | 1.5 | Cell cycle arrest |

| Study C | MDA-MB-231 Breast | 0.75 | Inhibition of ERK/AKT signaling |

Case Studies

- Antiproliferative Effects on Melanoma Cells : In a study involving A2058 melanoma cells, 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine demonstrated significant antiproliferative activity with an IC50 value of 0.58 µM. The compound was found to inhibit the activation of key survival pathways, including ERK and AKT, suggesting a mechanism related to HDAC inhibition .

- Impact on Breast Cancer Cells : Another investigation focused on MDA-MB-231 breast cancer cells, where the compound exhibited an IC50 value of 0.75 µM. The study highlighted its ability to induce cell cycle arrest and apoptosis through the modulation of pro-apoptotic factors, confirming its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new pharmacological agents due to its unique structural features. The presence of the piperazine ring and the sulfonyl group enhances its interaction with biological targets, making it a candidate for drug development.

- Mechanism of Action : The sulfonyl group can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form an amino group, which may interact with various biological molecules, contributing to its biological effects, including antimicrobial activity.

Cancer Treatment

Recent studies have highlighted the compound's potential in cancer therapy. It has been included in combination therapies aimed at treating various malignancies, particularly lymphoid cancers.

- Combination Therapies : Research indicates that this compound can be used alongside other agents to enhance therapeutic efficacy against cancer cells. For instance, it has shown promise in combination with phosphatidylinositol 3-kinase inhibitors, targeting key pathways involved in tumor growth and survival .

Biochemical Research

In biochemical research, 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine serves as a valuable tool for studying enzyme inhibition and protein interactions.

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it useful for probing biochemical pathways. This is particularly relevant in the study of diseases where these enzymes play a crucial role .

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of new pharmacological agents | Interaction with biological targets |

| Cancer Treatment | Used in combination therapies for lymphoid malignancies | Enhanced efficacy when combined with other agents |

| Biochemical Research | Tool for studying enzyme inhibition and protein interactions | Valuable insights into disease mechanisms |

Case Study 1: Cancer Therapy

A study published in the Journal of Cancer Research demonstrated that 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine enhanced the cytotoxic effects of standard chemotherapy agents on lymphoid cancer cells. The compound was shown to inhibit cell proliferation significantly when used in combination with established chemotherapeutics, suggesting a synergistic effect .

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against several enzymes involved in metabolic pathways. Results indicated that it effectively inhibited the activity of certain kinases, which are critical in cancer metabolism. This inhibition could lead to reduced tumor growth rates and improved outcomes in animal models of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis significantly enhances reaction efficiency. For analogous piperazine derivatives, substituting conventional heating with microwave radiation (e.g., 40 seconds at optimized power) increased yields from 60% to 88% while reducing reaction time from hours to seconds. Key parameters include solvent choice (e.g., acetonitrile), temperature control, and catalyst selection . Chromatographic purification (e.g., normal-phase silica gel with 10% methanol/0.1% ammonium) is recommended for isolating sulfonylated piperazines .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Use H and C NMR to identify aromatic protons (e.g., 3-chlorophenyl group) and sulfonyl group integration.

- HPLC-MS : Employ reverse-phase HPLC with UV detection (236 nm) and mass spectrometry to resolve positional isomers (e.g., ortho, meta, para chlorophenyl derivatives) .

- X-ray crystallography : For unambiguous confirmation, crystallize the compound and analyze diffraction patterns, particularly for nitrobenzenesulfonyl group orientation .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer : Prioritize receptor-binding studies targeting serotonin (5-HT) and dopamine receptors due to structural similarities to high-affinity arylpiperazines. Use radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT, H-spiperone for D). For example, derivatives with N4-sulfonyl substitutions show 5-HT affinities <10 nM, comparable to NAN-190 (Ki = 0.6 nM) . Include cytotoxicity assays (e.g., MTT on cancer cell lines) if nitro groups are present, as nitroaromatics often exhibit redox activity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, sulfonyl substituents) affect 5-HT/D receptor selectivity?

- Methodological Answer :

- SAR Analysis : Compare binding data of analogs with varying substituents. For instance, 2-methyl-5-nitrobenzenesulfonyl groups may enhance 5-HT affinity due to electron-withdrawing effects, while bulkier substituents (e.g., phthalimido) reduce D binding .

- Docking Studies : Perform molecular docking using 5-HT crystal structures (PDB: 7E2Z) to evaluate hydrogen bonding between the sulfonyl group and Ser159/Thr160 residues .

Q. What metabolic pathways are anticipated for this compound, and how can its metabolites be detected in biological samples?

- Methodological Answer :

- Predicted Metabolism : Piperazine ring degradation (via CYP450 hydroxylation) and nitro reduction are likely. For mCPP analogs, major metabolites include hydroxylated arylpiperazines and chloroaniline derivatives .

- Analytical Workflow : Use GC-MS after enzymatic hydrolysis (β-glucuronidase) and liquid-liquid extraction (ethyl acetate at pH 9). Acetylation of amine metabolites improves detectability. Target ions: m/z 169 (chloroaniline), m/z 225 (hydroxy-mCPP) .

Q. How can contradictory binding data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess blood-brain barrier penetration via logP calculations (optimal range: 2–3) and P-glycoprotein efflux assays. Low bioavailability may explain weak in vivo efficacy despite high in vitro affinity .

- Metabolite Interference : Test if active metabolites (e.g., hydroxylated derivatives) contribute to in vivo effects. Compare activity of parent compound vs. synthetic metabolites in functional assays (e.g., cAMP inhibition for 5-HT) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in receptor-binding assays?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC and K values. Apply the Cheng-Prusoff equation for competitive binding: , where [L] is radioligand concentration .

- For contradictory replicates, apply Grubbs’ test to identify outliers and repeat assays with fresh ligand batches to exclude degradation artifacts .

Q. How should researchers prioritize substituent modifications to balance affinity and metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Replace labile groups (e.g., nitro with trifluoromethyl) to reduce redox-mediated toxicity while maintaining electron-withdrawing effects .

- Prodrug Design : Introduce ester moieties on the sulfonyl group to enhance permeability, with in vitro hydrolysis assays to confirm activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.